

A Technical Guide to the Physical Properties of Diallyl Carbonate Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **diallyl carbonate** (DAC), a colorless liquid with the chemical formula $C_7H_{10}O_3$.^[1] ^[2] DAC serves as a crucial monomer in the synthesis of polymers, including polycarbonates and polyurethanes.^[1]^[2] Its utility in various applications, from engineering plastics to coatings, necessitates a thorough understanding of its physical characteristics.^[2] This document collates quantitative data from various sources, details the experimental protocols for their determination, and presents a logical workflow for property characterization.

Core Physical and Chemical Properties

Diallyl carbonate is a colorless liquid with a distinct, pungent odor.^[1]^[2] It is soluble in organic solvents such as ethanol, methanol, toluene, and chloroform.^[1] The presence of allyl groups makes it a reactive compound, particularly in polymerization reactions.^[1]^[2]

Quantitative Physical Data

The following tables summarize the key physical properties of **diallyl carbonate** liquid. It is important to note that slight variations in reported values can exist across different sources due to varying experimental conditions.

Property	Value	Conditions	Source(s)
Molecular Weight	142.15 g/mol	Not Applicable	[3]
Density	0.991 g/mL	at 25 °C	[1][4][5]
	0.986 g/mL	Not Specified	[2]
Boiling Point	172.3 °C	at 760 mmHg	[2]
	95-97 °C	at 60 mmHg	[1][4]
Melting Point	-70 °C	Not Applicable	[1]
	25 °C	Not Applicable	[2]
Refractive Index	1.428	n20/D (at 20 °C for the D-line of sodium)	[2][4][6]
Vapor Pressure	1.34 mmHg	at 25 °C	[2]
Flash Point	58.9 °C	Closed Cup	[2]
	59 °C	Closed Cup	
	138 °F	Not Specified	[5][7]
Solubility	Soluble in ethanol, methanol, toluene, and chloroform.	Not Specified	[1]

Note: The significant discrepancy in the reported melting points (-70 °C vs. 25 °C) suggests a potential data entry error in one of the sources or measurement under different conditions.

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquids like **diallyl carbonate**.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid.

Protocol using a Pycnometer:

- Clean and dry a pycnometer of a known volume.
- Weigh the empty pycnometer.
- Fill the pycnometer with **diallyl carbonate**, ensuring no air bubbles are present.
- Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- Adjust the liquid volume to the pycnometer's calibration mark.
- Weigh the filled pycnometer.
- Calculate the density by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[8] Distillation is a common method for this measurement.^[8] ^[9]^[10]

Distillation Method:

- Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.^[9]
- Place a small volume of **diallyl carbonate** and a few boiling chips into the round-bottom flask.^[9]
- Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor.^[11]
- Heat the flask gently.

- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point at the recorded atmospheric pressure.[9][11]

Refractive Index Measurement

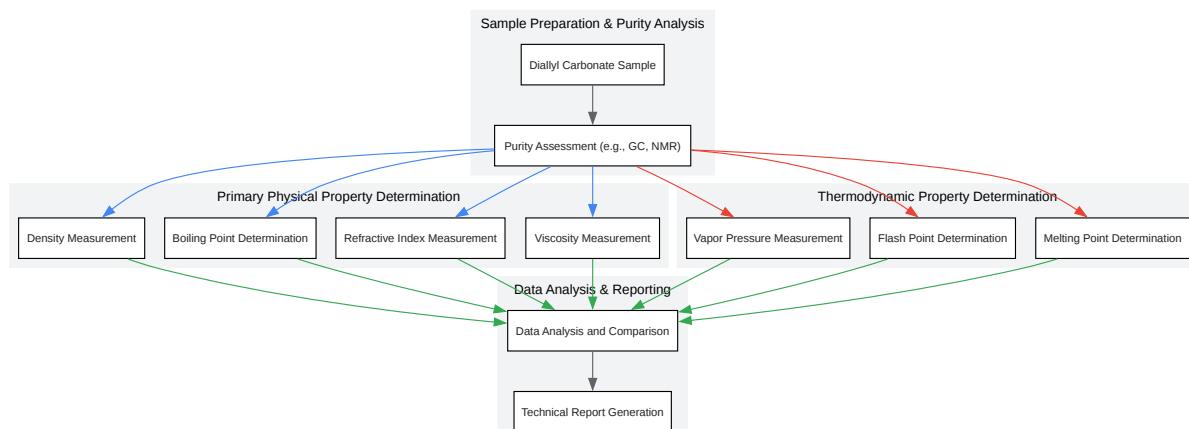
The refractive index is a measure of how much light bends when it passes through a substance. It is typically measured using an Abbe refractometer.[12][13]

Using an Abbe Refractometer:

- Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[14]
- Place a few drops of **diallyl carbonate** onto the clean, dry prism of the refractometer.[13]
- Close the prism and ensure the liquid spreads evenly.
- Adjust the light source and focus the eyepiece to see a clear boundary between the light and dark regions.[13]
- Use the adjustment knob to move the boundary line to the center of the crosshairs.[13]
- Read the refractive index value from the instrument's scale.[13]

Vapor Pressure Measurement

Vapor pressure can be measured by static or dynamic methods.[15][16][17] The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container. [15]


Static Method:

- Place a sample of **diallyl carbonate** into a temperature-controlled, sealed container.
- Evacuate the container to remove any air.[15]
- Allow the system to reach thermal equilibrium at a specific temperature.

- The pressure measured by a pressure sensor connected to the container is the vapor pressure of the liquid at that temperature.[15]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like **diallyl carbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for characterizing **diallyl carbonate**'s physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. bocsci.com [bocsci.com]
- 4. Diallyl carbonate 99 15022-08-9 [sigmaaldrich.com]
- 5. DIALLYL CARBONATE price,buy DIALLYL CARBONATE - chemicalbook [m.chemicalbook.com]
- 6. Diallyl carbonate 99 15022-08-9 [sigmaaldrich.com]
- 7. DIALLYL CARBONATE | 15022-08-9 [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. scribd.com [scribd.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. hinotek.com [hinotek.com]
- 15. calnesis.com [calnesis.com]
- 16. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 17. Measurement Of Vapor Pressure [themasterchemistry.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Diallyl Carbonate Liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085299#physical-properties-of-diallyl-carbonate-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com